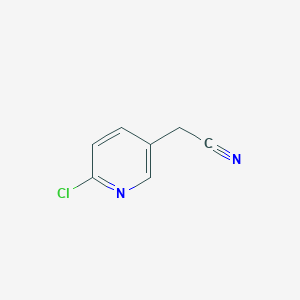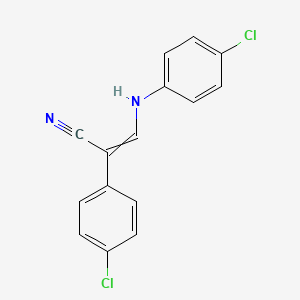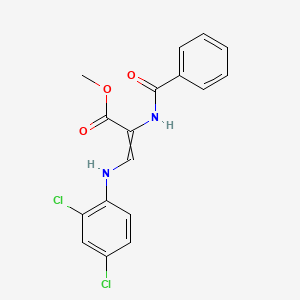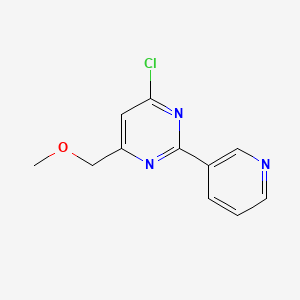
2-Chloro-5-pyridineacetonitrile
Overview
Description
2-Chloro-5-pyridineacetonitrile, also known as 2-chloro-5-cyano-pyridine, is an organic compound belonging to the class of pyridine derivatives. It is a colorless, flammable liquid with an unpleasant smell. It is a versatile chemical that has many applications in organic synthesis and scientific research.
Scientific Research Applications
Organic Solvent
The synthetic method of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine . This suggests that “2-Chloro-5-pyridineacetonitrile” could be used as an organic solvent in chemical reactions .
Nonlinear Optical Material
A new organic nonlinear optical (NLO) material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide has been synthesized . This suggests that “2-(6-chloropyridin-3-yl)acetonitrile” could be used in the synthesis of nonlinear optical materials .
Optoelectronic Applications
The synthesized NLO material has shown profound opto-electronic applications . This indicates that “2-(6-chloropyridin-3-yl)acetonitrile” could be used in optoelectronic applications .
Frequency Generator
The NLO material has potential applications as a frequency generator . This suggests that “2-(6-chloropyridin-3-yl)acetonitrile” could be used in the development of frequency generators .
Optical Limiters and Optical Switching
The NLO material exhibited significant two-photon absorption, nonlinear refraction, and optical limiting under the CW regime . This indicates that “2-(6-chloropyridin-3-yl)acetonitrile” could be used in the development of optical limiters and optical switches .
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGUCBUETMYJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363064 | |
| Record name | 2-Chloro-5-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-pyridineacetonitrile | |
CAS RN |
39891-09-3 | |
| Record name | 6-Chloro-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloropyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenoxy)ethyl]piperazine](/img/structure/B1347717.png)


![3-(2,6-Dichlorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1347742.png)



![1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B1347758.png)

![6-[2-(2,4-Difluoroanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B1347773.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-toluidino)vinyl]-4-isoxazolecarboxylate](/img/structure/B1347799.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B1347858.png)